Ethyl 2-(3-(bromomethyl)phenyl)acetate
Overview
Description
Ethyl 2-(3-(bromomethyl)phenyl)acetate is a versatile compound that has various applications across different industries . It is commonly used in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of Ethyl 2-(3-(bromomethyl)phenyl)acetate involves several steps. One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another method involves a multistep synthesis process, which includes nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular formula of Ethyl 2-(3-(bromomethyl)phenyl)acetate is C11H13BrO2 . It consists of a benzene ring (phenyl group) attached to a carbon atom, which is in turn bonded to the carbonyl group and an ethyl group .Chemical Reactions Analysis
Ethyl 2-(3-(bromomethyl)phenyl)acetate can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-(3-(bromomethyl)phenyl)acetate is 257.12 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Bridged-ring Nitrogen Compounds Synthesis
Ethyl 2-(3-(bromomethyl)phenyl)acetate is utilized in the synthesis of bridged 3-benzazepine derivatives. These derivatives are conformationally restricted dopamine analogues, indicating potential applications in the development of neurological disorder treatments (Gentles et al., 1991).
Kinetic Resolution for ACE-Inhibitors
In the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, techniques involving ethyl acetate are explored. This highlights its role in creating medically significant compounds (Liese et al., 2002).
Suzuki Coupling Reactions
Ethyl 2-(3-(bromomethyl)phenyl)acetate is involved in Suzuki coupling reactions, which are crucial for generating functionalized biaryls. This process, explored through green chemistry in undergraduate labs, demonstrates the compound's role in educating future chemists and its potential for creating anti-inflammatory drugs (Costa et al., 2012).
Corrosion Inhibition
Novel triazole derivatives, synthesized using ethyl 2-(3-(bromomethyl)phenyl)acetate, have been explored as ecological corrosion inhibitors for mild steel. This research presents an environmentally friendly solution to corrosion, which is a significant issue in industrial applications (Nahlé et al., 2021).
Marine Natural Products
Investigation into marine natural products has identified compounds derived from ethyl 2-(3-(bromomethyl)phenyl)acetate with potential biological activities. These findings open avenues for the development of novel therapeutic agents (Esselin et al., 2018).
Medicinal Chemistry
In medicinal chemistry, ethyl 2-(3-(bromomethyl)phenyl)acetate's derivatives have been explored for their potential antimicrobial activities, demonstrating the compound's relevance in discovering new drugs (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
ethyl 2-[3-(bromomethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZARWHJHIUIKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441821 | |
Record name | ethyl (3-bromomethylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(bromomethyl)phenyl)acetate | |
CAS RN |
140215-42-5 | |
Record name | ethyl (3-bromomethylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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